3,6-Dibromopyrazine-2,5-dicarbonitrile

Description

Significance of Nitrogen-Heteroaromatic Scaffolds in Advanced Materials Science

Nitrogen-containing heterocyclic compounds are foundational scaffolds in the development of modern functional materials and pharmaceuticals. nih.gov Aza-heterocyclic derivatives are particularly prominent, forming the core structure of many biologically active natural and synthetic molecules. nih.gov In fact, approximately 75% of drugs approved by the U.S. Food and Drug Administration feature nitrogen-containing heterocyclic components. researchgate.net

Beyond medicine, these frameworks have attracted significant interest in materials science. researchgate.net The incorporation of nitrogen atoms into cyclic aromatic systems imparts unique electronic properties that are highly sought after for advanced applications. A prominent strategy in the design of novel optoelectronic materials is the "D-A" or donor-acceptor approach, which pairs an electron-donating unit with an electron-accepting (electron-deficient) unit. nih.gov Nitrogen heterocycles, particularly pyrazine (B50134), are excellent candidates for the acceptor role due to their inherent electron-deficient nature. nih.gov Pyrazine exhibits a higher electron affinity than pyridine, which contains only one nitrogen atom, making it a more effective electron acceptor in functional materials. nih.gov This property is leveraged in the development of coordination compounds, photoluminescent materials, and organic semiconductors. researchgate.netmdpi.com

Evolution of Pyrazine Chemistry in Electron-Deficient Aromatic Systems

Pyrazine is a heterocyclic aromatic compound composed of a six-membered ring containing four carbon atoms and two nitrogen atoms at positions 1 and 4. mdpi.comwikipedia.org The strong inductive effect of these two symmetrically placed nitrogen atoms creates a significant imbalance in the electron density of the ring, rendering it electron-deficient. mdpi.com This inherent electronic characteristic has shaped the evolution of its chemistry. For instance, the electron-poor nature of the pyrazine nucleus makes it resistant to standard electrophilic substitution reactions, such as halogenation, presenting unique synthetic challenges. acs.org

Historically, some of the earliest synthesis reactions for pyrazines, such as the Staedel–Rugheimer synthesis (1876) and the Gutknecht synthesis (1879), are still relevant today. wikipedia.org However, contemporary research has focused heavily on developing new methodologies for creating highly functionalized pyrazine derivatives. These modern approaches include transition-metal-catalyzed cyclization and cross-coupling reactions, which offer novel routes to complex pyrazine structures. acs.org A key area of development has been overcoming the challenges associated with the cross-coupling of electron-poor heteroarenes. mdpi.comnih.gov The electron-withdrawing capability of the pyrazine core can be precisely adjusted by introducing various substituents or by fusing the ring with other aromatic systems to create structures like quinoxaline (B1680401) and pyridopyrazine. nih.gov This tunability is central to its application in materials science, particularly in constructing molecules with tailored electronic properties for specific functions. nih.gov

Contextualizing 3,6-Dibromopyrazine-2,5-dicarbonitrile (DCNPz) within Halogenated Pyrazine Frameworks

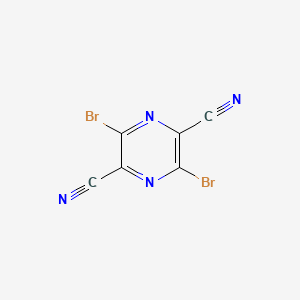

This compound, often abbreviated as DCNPz, is a prime example of a highly functionalized, electron-deficient pyrazine. Its structure consists of a central pyrazine ring substituted with two bromine atoms at the 3 and 6 positions and two cyano (-C≡N) groups at the 2 and 5 positions. The powerful electron-withdrawing inductive effects of both the bromine and, particularly, the cyano substituents dramatically amplify the inherent electron deficiency of the pyrazine core. rsc.org This pronounced electronic feature is the cornerstone of its utility in advanced materials. rsc.org

Halogenated pyrazines are valuable intermediates in organic synthesis, serving as versatile building blocks for more complex molecules. The cyanation of such halogenated heteroaromatics is a critical transformation for introducing the nitrile functional group. mdpi.com In the context of DCNPz, its specific arrangement of halogen and cyano groups creates a molecule with exceptionally low-lying frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This low LUMO energy level makes DCNPz an excellent electron acceptor. rsc.org

This property has been effectively harnessed in the field of organic electronics. DCNPz has been successfully employed as a solid additive in organic solar cells (OSCs) to improve their power conversion efficiency. rsc.org Its role is to modulate the intermolecular interactions within the active layer of the solar cell, which helps to improve molecular packing and thereby enhance charge generation, transport, and collection. rsc.org

Table 1: Physicochemical Properties of this compound (DCNPz)

| Property | Value |

| CAS Number | 1391026-27-9 lab-chemicals.com |

| Molecular Formula | C₆Br₂N₄ rsc.orglab-chemicals.com |

| Molecular Weight | 287.90 g/mol lab-chemicals.com |

| Appearance | Data not available in sources |

| Key Structural Features | Pyrazine core with bromine atoms at 3,6-positions and cyano groups at 2,5-positions |

| Primary Application | Solid additive in organic solar cells rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromopyrazine-2,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2N4/c7-5-3(1-9)11-6(8)4(2-10)12-5 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVZWWZUTZAEJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)Br)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3,6 Dibromopyrazine 2,5 Dicarbonitrile Dcnpz

Established Synthetic Pathways to DCNPz and Related Halogenated Pyrazine (B50134) Dicarbonitriles

The primary route to DCNPz and analogous compounds hinges on the construction of the pyrazine core followed by strategic functionalization. A key precursor in many of these syntheses is diaminomaleonitrile (DAMN), which can undergo condensation reactions to form the pyrazine ring.

Multi-Step Synthesis from Precursors: Aminopyrazine Derivatives

A common and effective strategy for the synthesis of DCNPz begins with aminopyrazine precursors, which are then subjected to a series of functional group transformations to introduce the desired bromo and cyano substituents.

The synthesis can commence from readily available pyrazine derivatives. For instance, the synthesis of substituted pyrazine-2,3-dicarbonitriles can be achieved through the reaction of alkyl isocyanides with aryl/alkyl carbonyl chlorides, followed by the addition of diaminomaleonitrile. This method allows for the introduction of various substituents onto the pyrazine core.

In a pathway more directly leading to the DCNPz scaffold, one could envision starting with a dihalopyrazine-dicarbonitrile. For example, 3,6-dichloropyrazine-2,5-dicarbonitrile can serve as a key intermediate. This compound can be synthesized and subsequently undergo nucleophilic substitution reactions. The chlorine atoms can be replaced by amino groups by reacting with an appropriate amine source. The conditions for such reactions, including the choice of solvent and temperature, must be carefully optimized to ensure high yields and prevent side reactions. For instance, the synthesis of 3-amino-6-chloropyridazine has been achieved by reacting 3,6-dichloropyridazine with ammonia water in DMF at elevated temperatures. A similar approach can be conceptualized for the corresponding pyrazine derivative.

The regioselectivity of these amination reactions is a critical consideration. The electronic nature of the pyrazine ring, which is electron-deficient, facilitates nucleophilic aromatic substitution. The presence of two cyano groups further activates the ring towards nucleophilic attack.

Once a diamino-pyrazine-dicarbonitrile precursor is obtained, the crucial step of introducing the bromine atoms is typically achieved through a Sandmeyer-type reaction. The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a halide via the formation of a diazonium salt intermediate.

The process involves the diazotization of the amino groups using a reagent like sodium nitrite in a strong acid, such as hydrobromic acid, at low temperatures. The resulting diazonium salt is then treated with a copper(I) bromide solution, which facilitates the substitution of the diazonium group with a bromine atom. This reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.

For the synthesis of DCNPz from a precursor like 3,6-diaminopyrazine-2,5-dicarbonitrile, a double Sandmeyer reaction would be necessary. This requires precise control of stoichiometry and reaction conditions to ensure the conversion of both amino groups to bromo groups.

| Step | Reaction | Reagents and Conditions | Key Considerations |

| 1 | Formation of Pyrazine Core | Diaminomaleonitrile, Glyoxal (or other 1,2-dicarbonyl compounds) | Control of pH and temperature to favor pyrazine formation. |

| 2 | Amination (if starting with dihalo-precursor) | Dihalopyrazine-dicarbonitrile, Ammonia source (e.g., NH₃, NH₄OH) | Solvent choice (e.g., DMF, NMP), temperature, and pressure can influence reaction rate and yield. |

| 3 | Diazotization | Diaminopyrazine-dicarbonitrile, NaNO₂, HBr (aq) | Low temperature (0-5 °C) is crucial to prevent decomposition of the diazonium salt. |

| 4 | Bromination (Sandmeyer Reaction) | Diazonium salt, CuBr | Gradual addition of the diazonium salt to the copper(I) bromide solution is often preferred. |

Challenges and Optimization Attempts in DCNPz Synthesis

The synthesis of DCNPz is not without its challenges. The highly electron-deficient nature of the pyrazine-2,5-dicarbonitrile core can render it susceptible to decomposition under harsh reaction conditions.

One of the primary challenges lies in the Sandmeyer reaction. Diazonium salts of heteroaromatic compounds can be unstable, leading to lower yields and the formation of byproducts. The strongly acidic and oxidizing conditions required for diazotization can also lead to degradation of the starting material or product. Optimization of this step often involves a careful selection of the diazotizing agent, acid, and temperature.

Another challenge is the potential for incomplete reaction during the double Sandmeyer reaction, leading to the formation of mono-bromo-mono-amino-pyrazine-dicarbonitrile as a significant byproduct. Chromatographic purification is then required to isolate the desired DCNPz.

Optimization attempts may include exploring alternative brominating agents or catalytic systems that can operate under milder conditions. The use of microwave-assisted synthesis has been shown to improve yields and reduce reaction times in the synthesis of related N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles and could be a viable strategy for optimizing the synthesis of DCNPz precursors.

Mechanistic Considerations in Halogenation and Cyano-Functionalization Reactions

Understanding the reaction mechanisms is paramount for the rational design of synthetic routes and the optimization of reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Halogenated Pyrazine Systems

The introduction of amino groups onto a dihalopyrazine-dicarbonitrile core and the subsequent replacement of diazonium groups with bromine both involve nucleophilic aromatic substitution (SNAr) or related mechanisms.

In the case of amination of a dihalopyrazine, the reaction proceeds via a classic SNAr mechanism. The electron-deficient pyrazine ring, further activated by the electron-withdrawing cyano groups, is readily attacked by a nucleophile (e.g., ammonia or an amine). This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrazine ring and the cyano groups. In the subsequent step, the leaving group (a halide ion) is expelled, and the aromaticity of the pyrazine ring is restored.

The Sandmeyer reaction, while often categorized separately, shares features with SNAr. It is widely accepted to proceed via a radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final brominated product. The detection of biaryl byproducts in some Sandmeyer reactions provides evidence for the involvement of radical intermediates.

Influence of Reaction Conditions and Reagents on Product Selectivity and Yield

The synthesis of 3,6-Dibromopyrazine-2,5-dicarbonitrile (DCNPz) is a multi-step process where the final and most crucial step is the dicyanation of a dibrominated pyrazine precursor. The efficiency of this transformation is highly dependent on the chosen reaction conditions and reagents. While specific yield data for the synthesis of DCNPz is not extensively detailed in publicly available literature, general principles of (hetero)aryl halide cyanation can be applied to understand the factors influencing product selectivity and yield.

A plausible synthetic route to DCNPz involves the cyanation of a tetrasubstituted pyrazine, such as 2,5-diamino-3,6-dibromopyrazine. The conversion of the amino groups to cyano groups via a Sandmeyer-type reaction is a common strategy. However, a more direct approach would be the cyanation of a dihalo-dicyanopyrazine precursor, if available. Given the structure of DCNPz, a key transformation would be the conversion of a dihalopyrazine into the dinitrile.

The choice of cyanide source is critical. Common reagents include copper(I) cyanide, zinc cyanide, and potassium ferrocyanide. Palladium or nickel catalysts are often employed to facilitate this transformation. The solvent also plays a significant role, with polar aprotic solvents like DMF, DMA, or NMP being frequently used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.

The temperature and reaction time are also key parameters that need to be optimized to maximize the yield and minimize the formation of byproducts. Incomplete cyanation can lead to the formation of mono-cyano intermediates, while harsh conditions might lead to decomposition of the starting material or product.

To illustrate the impact of different reagents on similar cyanation reactions, the following table summarizes conditions used for the cyanation of various aryl and heteroaryl halides.

| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Typical Substrates | General Observations |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Zn(CN)₂ | DMF | 80-120 | Aryl bromides, iodides | Good functional group tolerance. |

| Pd₂(dba)₃ / dppf | Zn(CN)₂ | DMA | 100-140 | Aryl chlorides | Requires a more active catalyst system for less reactive chlorides. |

| CuCN | - | NMP or DMF | 150-200 | Aryl bromides, iodides | The Rosenmund-von Braun reaction, often requires high temperatures. |

| NiCl₂(dppp) | NaCN | THF | 60-80 | Aryl chlorides | A more cost-effective alternative to palladium. |

Emerging Synthetic Approaches and Future Directions in DCNPz Analog Development

The field of pyrazine chemistry is continually evolving, with new synthetic methods being developed to access highly functionalized derivatives. These emerging approaches hold significant promise for the future development of DCNPz analogs with tailored electronic and physical properties.

One of the most promising areas is the use of C-H bond functionalization. Direct C-H activation and subsequent cyanation of a pyrazine core could offer a more atom-economical and step-efficient route to DCNPz and its analogs, bypassing the need for pre-halogenated precursors. This strategy, however, faces challenges in controlling the regioselectivity on the electron-deficient pyrazine ring.

Multicomponent reactions (MCRs) are also gaining traction as a powerful tool for the rapid construction of complex heterocyclic systems. The development of novel MCRs that allow for the one-pot synthesis of highly substituted pyrazines, including dicyanopyrazine derivatives, could significantly streamline the synthesis of DCNPz analogs.

Furthermore, the demand for novel materials for organic electronics is driving the synthesis of a wider range of DCNPz analogs. Future research will likely focus on introducing various substituents onto the pyrazine core to fine-tune the LUMO and HOMO energy levels, as well as the solid-state packing of the resulting materials. This could involve the synthesis of DCNPz analogs bearing different halogen atoms (e.g., chlorine or iodine), or the introduction of alkyl, aryl, or other functional groups.

The development of more efficient and sustainable catalytic systems for cyanation reactions will also be crucial. This includes the use of earth-abundant metal catalysts, such as iron or copper, as alternatives to palladium, and the development of reactions that can be performed under milder conditions and in greener solvents.

As the understanding of the structure-property relationships of pyrazine-based materials deepens, the targeted synthesis of DCNPz analogs with specific functionalities for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) will become increasingly important.

Advanced Spectroscopic and Computational Characterization of Dcnpz and Its Functional Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure and identifying the functional groups present in 3,6-Dibromopyrazine-2,5-dicarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework of pyrazine (B50134) derivatives. Due to the symmetrical nature of this compound and the absence of protons, ¹H NMR spectroscopy is not applicable for direct characterization. However, ¹³C NMR provides critical information about the carbon environment.

For DCNPz, three distinct signals are expected in the ¹³C NMR spectrum, corresponding to the nitrile carbons (-CN), the bromine-substituted carbons (C-Br), and the nitrile-substituted carbons of the pyrazine ring. While specific spectral data for DCNPz is not detailed in the available literature, analysis of related substituted pyrazine-dicarbonitriles offers valuable insights. For instance, in various 3-arylaminopyrazine-2,5-dicarbonitrile derivatives, the carbon atoms of the pyrazine ring and the nitrile groups show characteristic chemical shifts that confirm the core structure. sciforum.netrsc.orgrsc.org

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazine Derivatives

| Compound/Carbon Type | Pyrazine Ring Carbons | Nitrile (-CN) Carbons | Reference |

| 3-(phenylamino)pyrazine-2,5-dicarbonitrile derivative | 142-167 | ~115 | sciforum.net |

| 5,6-Bis(phenyl)pyrazine-2,3-dicarbonitrile derivative | 128-155 | ~113 | rsc.org |

This table presents data from related compounds to illustrate typical chemical shift ranges for the pyrazine-dicarbonitrile core.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups within a molecule. In the case of this compound, the most prominent feature in its IR spectrum is the stretching vibration of the nitrile (C≡N) group.

This C≡N stretching band is typically strong and appears in a distinct region of the spectrum, generally between 2240 and 2220 cm⁻¹ for aromatic nitriles. spectroscopyonline.com This sharp absorption is a key indicator of the presence of the dicarbonitrile functionality. Other expected vibrations include those associated with the C-Br stretching and the aromatic C=N and C=C stretching of the pyrazine ring, although these may be weaker and appear in the more complex fingerprint region of the spectrum.

Table 2: Characteristic FT-IR Absorption Frequencies for DCNPz Functional Groups

| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |

| Pyrazine Ring (C=N, C=C) | Stretch | 1600 - 1400 | Medium to Weak |

| Carbon-Bromine (C-Br) | Stretch | 700 - 500 | Medium to Strong |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and confirming its elemental composition. The molecular formula of DCNPz is C₆Br₂N₄, corresponding to a monoisotopic mass of approximately 285.86 Da.

A key feature in the mass spectrum of DCNPz is the distinctive isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). youtube.com This results in a characteristic cluster of peaks for the molecular ion (M⁺). The cluster will have three main peaks:

M⁺: Corresponding to the molecule containing two ⁷⁹Br isotopes.

[M+2]⁺: Corresponding to the molecule containing one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Corresponding to the molecule containing two ⁸¹Br isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1, which provides unambiguous evidence for the presence of two bromine atoms in the molecule. youtube.com High-resolution mass spectrometry (HRMS) can further be used to confirm the exact mass and elemental formula with high precision.

X-ray Diffraction Analysis of DCNPz and its Co-crystals for Solid-State Structure

Studies on analogous structures, like 5,6-diphenylpyrazine-2,3-dicarbonitrile, have shown that the pyrazine dicarbonitrile core is essentially planar. nih.gov In the solid state, such planar, electron-deficient molecules often engage in significant intermolecular interactions, particularly π–π stacking. nih.gov These interactions are crucial in dictating the material's crystal packing and, consequently, its bulk electronic properties. Analysis of co-crystals can also provide insights into how DCNPz interacts with other molecules through non-covalent forces, which is relevant for applications in crystal engineering and materials design.

Table 3: Typical Crystal Structure Parameters Obtained from X-ray Diffraction

| Parameter | Description | Example Data (from a related pyrazine derivative nih.gov) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n |

| Unit Cell Dimensions (a, b, c, β) | The dimensions of the basic repeating unit of the crystal. | a = 9.2195 Å, b = 7.2837 Å, c = 21.5507 Å, β = 101.108° |

| Molecules per Unit Cell (Z) | The number of molecules in one unit cell. | 4 |

| Intermolecular Interactions | Non-covalent forces like π–π stacking distances. | Centroid-centroid distance = 3.813 Å |

Electrochemical Characterization of Redox Properties

The electronic nature of the DCNPz molecule is heavily influenced by the electron-withdrawing pyrazine ring, further enhanced by the two bromine atoms and two cyano groups. This makes the molecule highly electron-deficient and a strong candidate for n-type semiconductor applications.

Cyclic Voltammetry Studies on Electron-Deficient Pyrazine Systems

Cyclic voltammetry (CV) is a key electrochemical technique used to probe the redox properties of molecules, providing information on reduction and oxidation potentials. theijes.comrsc.org For electron-deficient systems like DCNPz and its derivatives, CV typically reveals one or more reversible or quasi-reversible reduction events at accessible potentials.

The pyrazine core, substituted with powerful electron-withdrawing groups (-CN, -Br), is expected to have a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the acceptance of electrons, leading to reduction processes (the formation of radical anions and dianions) at relatively low negative potentials. dtu.dkresearchgate.netresearchgate.net Studies on various substituted pyrazines and related N-heterocycles confirm that the reduction potentials are sensitive to the nature and number of electron-withdrawing substituents. dtu.dk The strong electron-accepting character of DCNPz makes it a promising building block for organic electronic materials.

Table 4: Representative Electrochemical Data for Electron-Deficient Pyrazine and Azine Systems from Cyclic Voltammetry

| Compound System | Redox Event | Potential (V) | Key Finding | Reference |

| Substituted Pyrazines | Reduction | Varies with substituents | Electron-withdrawing groups lower the reduction potential. | dtu.dk |

| Azopyridines | Reduction | -0.6 to -1.0 (vs. Ag/AgCl) | Multiple, often reversible, reduction steps observed. | rsc.org |

| Phenazine Derivatives | Reduction | -0.4 to -0.8 (vs. SHE) | Potentials are tunable via functionalization. | researchgate.net |

This table provides a summary of electrochemical behavior in related systems to infer the properties of DCNPz.

Correlation of Substituent Effects with Reduction Potentials in DCNPz Derivatives

The electrochemical properties of this compound (DCNPz) and its derivatives are significantly influenced by the nature of the substituents attached to the pyrazine core. The reduction potential, a measure of the tendency of a compound to gain an electron, can be systematically tuned by introducing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This relationship is crucial for designing molecules with specific redox properties for applications in materials science and organic electronics.

The electronic effect of a substituent can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing character of a substituent on an aromatic system. For pyrazine and other heterocyclic systems, a linear correlation is often observed between the measured reduction potentials and the Hammett constants of the substituents. uit.nonih.gov Electron-withdrawing groups, characterized by positive Hammett constants, increase the electron deficiency of the pyrazine ring, which facilitates the acceptance of an electron. dtu.dk Consequently, this shifts the reduction potential to more positive (or less negative) values. Conversely, electron-donating groups (negative Hammett constants) increase the electron density on the ring, making reduction more difficult and shifting the potential to more negative values. dtu.dk

In the DCNPz framework, the two cyano (-CN) groups and two bromine (-Br) atoms are strong electron-withdrawing groups, rendering the parent molecule highly electron-deficient and thus a strong electron acceptor. researchgate.netoaepublish.com Replacing the bromine atoms with other functional groups allows for the fine-tuning of this property. For instance, substituting bromine with a stronger EWG would further increase the reduction potential, while substitution with an EDG like a methoxy (-OCH₃) or an amino (-NR₂) group would decrease it. This predictable relationship allows for the rational design of DCNPz derivatives with tailored electrochemical behavior.

The following table illustrates the expected correlation between substituent type, its Hammett constant (σₚ), and the resulting effect on the first reduction potential (E_red) of a hypothetical DCNPz derivative where the bromine atoms are replaced by substituent 'R'.

| Substituent (R) | Substituent Type | Hammett Constant (σₚ) | Expected Effect on Reduction Potential (E_red) |

|---|---|---|---|

| -OCH₃ | Strong Electron-Donating | -0.27 | Shift to More Negative Potential |

| -CH₃ | Weak Electron-Donating | -0.17 | Shift to More Negative Potential |

| -H | Neutral (Reference) | 0.00 | Reference Potential |

| -Br | Weak Electron-Withdrawing | +0.23 | Shift to More Positive Potential |

| -CN | Strong Electron-Withdrawing | +0.66 | Shift to More Positive Potential |

Computational Chemistry Approaches for Understanding DCNPz Electronic and Structural Properties

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO-LUMO Gap)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and properties of molecules like DCNPz from first principles. researchgate.netnih.gov DFT calculations allow for the determination of the energies and spatial distributions of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov These orbitals are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO energy level is related to the molecule's ability to donate an electron, while the LUMO energy level indicates its ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and polarizability. nih.gov For DCNPz, the presence of four strong electron-withdrawing groups (two -Br and two -CN) is predicted to significantly lower the energy of the LUMO, making the molecule a potent electron acceptor. This is consistent with its characterization as an electron-deficient building block. oaepublish.com

DFT calculations can precisely predict how modifications to the DCNPz structure will affect its electronic properties. For example, replacing the bromine atoms with electron-donating groups would raise the HOMO energy level, while substitution with even stronger electron-withdrawing groups would further lower the LUMO energy. Both modifications would lead to a reduction in the HOMO-LUMO gap, thereby altering the molecule's reactivity and its absorption of light.

The table below presents representative DFT-calculated values for DCNPz and a hypothetical derivative, illustrating the impact of substituents on the frontier orbital energies and the resulting energy gap.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| This compound (DCNPz) | -7.85 | -4.20 | 3.65 |

| 3,6-Bis(dimethylamino)pyrazine-2,5-dicarbonitrile (Hypothetical) | -6.10 | -3.95 | 2.15 |

Note: The values in the table are illustrative and representative of typical trends predicted by DFT calculations.

Theoretical Predictions of Reactivity, Electron Transfer Mechanisms, and Interactions

Computational chemistry provides essential tools for predicting the reactivity, electron transfer dynamics, and intermolecular interactions of DCNPz and its derivatives, guiding experimental efforts in materials design and synthesis.

Reactivity: Theoretical models based on DFT can predict the most probable sites for electrophilic or nucleophilic attack on a molecule. irjweb.com By analyzing the distribution of electron density and the shapes of the frontier molecular orbitals, one can identify regions of high or low electron density. For DCNPz, its highly electron-deficient pyrazine ring makes it susceptible to nucleophilic substitution reactions, where the bromine atoms could potentially be replaced by various nucleophiles. rsc.org Computational analysis can help rationalize why certain reactions may be unsuccessful while predicting favorable conditions for others.

Electron Transfer Mechanisms: The process of electron transfer (ET) is fundamental to the function of DCNPz in electronic devices. Theoretical calculations can elucidate the mechanisms of ET between DCNPz (as an acceptor) and an electron donor molecule. mdpi.com These models can predict ET rates and determine whether the transfer occurs through a direct "superexchange" mechanism or a "sequential" process involving intermediate states. semanticscholar.org The electronic coupling between the donor and acceptor, a critical factor for efficient ET, can be quantified, providing insight into the charge transport properties of materials incorporating DCNPz.

Intermolecular Interactions: The performance of organic materials often depends on how molecules pack together in the solid state. Computational methods are invaluable for predicting and analyzing the non-covalent interactions that govern this packing, such as π-π stacking and halogen bonding. nih.govnih.gov DCNPz is a planar molecule, a feature that promotes strong π-π stacking, which is beneficial for charge transport. oaepublish.com Theoretical predictions can model these interactions to understand how chemical modifications to the DCNPz core will influence the solid-state morphology and, consequently, the electronic properties of the resulting material. These predictive capabilities are crucial for the in silico design of novel functional materials based on the DCNPz scaffold.

Research on Dcnpz As a Key Building Block in Advanced Materials Science

DCNPz in Organic Electronics and Semiconductor Research

The distinct electronic properties of DCNPz have positioned it as a critical component in the design and synthesis of novel organic electronic materials. Its strong electron-accepting nature is a key attribute that researchers are leveraging to create high-performance organic semiconductors and devices.

Role as a Highly Electron-Deficient Unit in n-Type Organic Semiconductors

The development of high-performance n-type (electron-transporting) organic semiconductors has historically lagged behind their p-type (hole-transporting) counterparts, creating a significant hurdle for the advancement of organic electronics. The integration of powerful electron-withdrawing groups into conjugated polymer backbones is a key strategy to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a crucial factor for efficient electron injection and transport.

DCNPz, with its two strongly electron-withdrawing nitrile groups on a pyrazine (B50134) ring, serves as an exceptionally electron-deficient building block. researchgate.net This characteristic is instrumental in designing acceptor-acceptor (A-A) type polymers with deep LUMO energy levels, which are beneficial for n-type charge transport. researchgate.net For example, polymers incorporating DCNPz have demonstrated significantly enhanced performance in n-type organic thin-film transistors (OTFTs). researchgate.net The strategic use of such π-deficient quinone-like structures is a promising design principle for creating a new class of n-type organic semiconductors. researchgate.net

One notable example is the development of a polymer, P(DPP-DCNPz), which features DCNPz as a key component. This polymer exhibits a deep LUMO energy level, leading to impressive unipolar electron mobility. researchgate.net

Interactive Data Table: Performance of DCNPz-based Polymers

| Polymer | LUMO Energy Level (eV) | Electron Mobility (cm²/V·s) |

|---|---|---|

| P(DPP-DCNPz) | Deep-lying | 1.85 |

| P(DPP-CNPz) | Deep-lying | 0.85 |

Application in Organic Solar Cells (OSCs) as Solid Additives for Performance Optimization

The performance of organic solar cells is critically dependent on the morphology of the active layer, which consists of a blend of electron donor and acceptor materials. scispace.com Solid additives have emerged as a powerful tool to control and optimize this morphology, leading to significant improvements in power conversion efficiency (PCE). scispace.comsemanticscholar.org These additives can influence molecular aggregation and crystallinity, which are crucial for efficient charge generation and transport. semanticscholar.orgresearchgate.net

While direct applications of DCNPz as a solid additive are still an emerging area of research, the principles of using electron-deficient small molecules to tune morphology are well-established. For instance, additives with high dipole moments can interact favorably with the donor or acceptor components, promoting better-ordered molecular packing and enhancing device performance. mdpi.com The strong electron-deficient character of DCNPz suggests its potential to function in a similar capacity, influencing the intermolecular interactions within the active layer to achieve a more favorable nanostructure for efficient solar energy conversion.

Development of Organic Thermoelectric Polymers Based on DCNPz for n-Type Conductance

Organic thermoelectric (OTE) materials, which can convert heat energy into electricity, represent a promising technology for waste heat recovery. researching.cnmdpi.com The development of efficient n-type OTE polymers has been a significant challenge, limiting the fabrication of high-performance thermoelectric devices which require both p-type and n-type components. researching.cnresearchgate.net

The incorporation of highly electron-deficient units like DCNPz into polymer backbones is a key strategy for enhancing n-type thermoelectric performance. researchgate.net By lowering the LUMO energy level, these units facilitate efficient n-doping, which is essential for achieving high electrical conductivity (σ) and a large power factor (PF = S²σ, where S is the Seebeck coefficient). researchgate.netresearching.cn

Researchers have successfully developed acceptor-acceptor (A-A) polymers, such as P(DPP-DCNPz), that leverage the electron-deficient nature of DCNPz. When doped with an n-type dopant like N-DMBI, these polymers exhibit high electrical conductivities and power factors, making them promising candidates for n-type thermoelectric applications. researchgate.net

Interactive Data Table: Thermoelectric Properties of DCNPz-based Polymers

| Polymer | Dopant | Electrical Conductivity (S/cm) | Power Factor (μW/m·K²) |

|---|---|---|---|

| P(DPP-DCNPz) | N-DMBI | 33.9 | 30.4 |

| P(DPP-CNPz) | N-DMBI | 25.3 | 41.4 |

Impact of DCNPz on Intermolecular Interactions and Molecular Packing in Device Architectures

Intermolecular interactions play a crucial role in determining the molecular packing and orientation of organic materials within a device, which in turn significantly affects their electronic and optical properties. rsc.org The introduction of functional groups that can modulate these interactions is a key aspect of molecular design in organic electronics.

DCNPz in Supramolecular Chemistry and Porous Framework Materials

Beyond its applications in thin-film electronics, the rigid structure and functional groups of DCNPz make it an excellent candidate for the construction of highly ordered, porous materials through the principles of supramolecular chemistry.

Design and Synthesis of Pyrazine-Based Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks linked by strong coordination or covalent bonds, respectively. nih.govresearchgate.net Their high surface areas, tunable pore sizes, and chemical functionality make them promising for applications in gas storage, separation, and catalysis. sciopen.com

Pyrazine-based ligands are frequently used in the synthesis of MOFs, where the nitrogen atoms of the pyrazine ring coordinate to metal centers, forming extended network structures. dtu.dkresearchgate.netnih.gov While DCNPz itself is not a typical ligand for direct coordination due to the electron-withdrawing nitrile groups, its derivatives can be designed to act as linkers. For example, the bromine atoms on DCNPz can be substituted to introduce coordinating groups like carboxylates or pyridyls, which can then be used to build robust MOFs.

Similarly, in the field of COFs, which are composed entirely of light elements linked by covalent bonds, DCNPz serves as a valuable precursor. nih.govmdpi.com The nitrile groups can participate in cyclotrimerization reactions to form triazine-linked frameworks, or the bromine atoms can be utilized in cross-coupling reactions to form C-C bonds, leading to the formation of stable, porous 2D or 3D networks. mdpi.com The synthesis of COFs often involves reversible reactions that allow for the formation of highly crystalline structures. nih.gov The inherent properties of the DCNPz unit, such as its rigidity and electronic nature, can be imparted to the resulting COF, creating materials with tailored properties for specific applications.

Principles of Electron-Deficient Azaheterocycles in Directed Supramolecular Assemblies

Electron-deficient azaheterocycles are fundamental building blocks in supramolecular chemistry, a field focused on chemical systems composed of multiple molecules linked by non-covalent interactions. rsc.org The defining characteristic of these heterocycles is the incorporation of one or more nitrogen atoms into an aromatic ring, which significantly alters the ring's electronic properties. The high electronegativity of nitrogen atoms withdraws electron density from the carbocyclic ring system, creating an electron-deficient or π-acidic character. This feature is central to their role in forming ordered, self-assembling supramolecular structures.

The directed nature of these assemblies stems from the predictable and specific non-covalent interactions that electron-deficient azaheterocycles can engage in. wikipedia.org These interactions, which include hydrogen bonding, π-π stacking, and anion-π interactions, are weaker and more dynamic than covalent bonds, allowing for the formation of responsive and reversible structures. rsc.org The precise geometry and electronic nature of the azaheterocycle dictate the strength and directionality of these interactions, enabling the rational design of complex architectures. Pyrazine, a diazine containing two nitrogen atoms in a para arrangement, is a classic example of an electron-deficient azaheterocycle that serves as a scaffold for creating advanced supramolecular materials. Its derivatives are often employed in crystal engineering to guide the assembly of molecules into desired crystalline forms.

Investigation of Non-Covalent Interactions in DCNPz-Containing Supramolecular Structures (e.g., π-π Stacking, Anion-π Interactions)

The supramolecular behavior of 3,6-Dibromopyrazine-2,5-dicarbonitrile (DCNPz) is governed by a variety of non-covalent interactions, which are crucial for the organization and stability of its molecular assemblies. wikipedia.org The electron-deficient pyrazine core, further intensified by the strongly electron-withdrawing cyano and bromo substituents, makes DCNPz an excellent candidate for engaging in specific and robust non-covalent bonding.

π-π Stacking: This interaction occurs when aromatic rings bind in a face-to-face manner. researchgate.net In DCNPz-containing structures, the electron-poor pyrazine ring can stack with electron-rich aromatic systems. This interaction is not merely based on van der Waals forces but involves a significant electrostatic component, where the quadrupole moments of the interacting rings align favorably. researchgate.net The stacking can occur in parallel-displaced or sandwich arrangements, and the presence of substituents on the rings strongly influences the geometry and strength of the interaction. researchgate.net The precise regulation of π-π stacking is critical as it influences the physicochemical properties of the resulting materials. chem960.com

Anion-π Interactions: A particularly important non-covalent force for highly electron-deficient rings like DCNPz is the anion-π interaction. This refers to the attractive force between an anion (an electron-rich species) and the face of an electron-deficient π-system. nih.gov Theoretical and experimental studies have confirmed that these interactions are energetically favorable. nih.gov The pyrazine ring's π-acidic nature allows it to act as a "π-acid," readily interacting with anions. mdpi.com In coordination polymers containing pyrazine ligands, anions have been observed to bind in various modes, including being sandwiched between two pyrazine rings (π-anion-π) or interacting with a single face. mdpi.comresearchgate.net The strength and geometry of these interactions are key to designing selective anion receptors and channels. nih.gov The cooperative effect of anion-π interactions with other non-covalent forces, such as π-π stacking, can further stabilize complex biological and chemical structures. dntb.gov.uanih.gov

Table 1: Key Non-Covalent Interactions in DCNPz Assemblies

| Interaction Type | Description | Key Features in DCNPz |

|---|---|---|

| π-π Stacking | Attraction between aromatic rings. | Involves the electron-deficient pyrazine core interacting with other aromatic systems. Geometry can be sandwich or displaced. researchgate.net |

| Anion-π Interaction | Attractive force between an anion and the face of an electron-deficient π-ring. nih.gov | The highly π-acidic DCNPz ring acts as an excellent receptor for anions. mdpi.com |

DCNPz Derivatives in Photoredox Catalysis and Charge Transfer Systems

Derivatives of dicyanopyrazine (DPZ), the core structure of DCNPz, have emerged as a highly versatile and tunable class of organic photoredox catalysts. mdpi.com Their "push-pull" electronic structure, featuring an electron-deficient pyrazine core (the "pull") connected to electron-donating groups (the "push"), facilitates potent charge transfer capabilities upon photoexcitation, making them effective in mediating a wide range of chemical transformations. mdpi.com

Design and Application of Dicyanopyrazine (DPZ) Derivatives as Organic Photoredox Catalysts

The design of DPZ-based photoredox catalysts focuses on tuning their electrochemical and photophysical properties through systematic structural modifications. nih.gov The core principle is the D–π–A (Donor–π-bridge–Acceptor) or "push-pull" arrangement. rsc.orgnih.gov By varying the electron-donating groups (D) and the π-conjugated linker, chemists can precisely control the catalyst's absorption spectrum, excited-state redox potentials, and stability. nih.govmdpi.com This tunability allows for the development of catalysts tailored for specific synthetic applications. mdpi.com

DPZ derivatives have been successfully applied in numerous visible-light-mediated organic reactions. mdpi.com These applications include:

Cross-Dehydrogenative Couplings: Creating C-C or C-N bonds by removing hydrogen from two different precursor molecules. rsc.orgresearchgate.net

Asymmetric [3+2] Cycloadditions: Constructing chiral five-membered rings with high enantioselectivity, often in combination with a chiral co-catalyst. mdpi.comresearchgate.net

Enantioselective Reductions: Converting prochiral ketones to chiral alcohols with high yields and enantioselectivities using a dual catalytic system. mdpi.com

Annulation Reactions: Forming new ring systems in a single step. rsc.org

These catalysts offer a sustainable alternative to traditional transition-metal-based photocatalysts, providing easy synthesis, diverse photoredox characteristics, and broad applicability in modern organic synthesis. rsc.orgnih.gov

Mechanism of Photo-Induced Single Electron Transfer (SET) and Energy Transfer (EnT) in DCNPz Systems

DPZ-based catalysts can operate through two primary photochemical mechanisms: single electron transfer (SET) and energy transfer (EnT). mdpi.com

Single Electron Transfer (SET): This is the most common pathway for DPZ catalysts. The process begins when the catalyst absorbs a photon of visible light, promoting it to an excited state (DPZ*). wikipedia.org This excited state is both a stronger oxidant and a stronger reductant than the ground state. wikipedia.org

Photoexcitation: DPZ + hν → DPZ*

Electron Transfer: The excited catalyst can then engage in an electron transfer with a substrate molecule.

Oxidative Quenching: DPZ* + Substrate → DPZ•⁻ + Substrate•⁺ (The catalyst accepts an electron)

Reductive Quenching: DPZ* + Substrate → DPZ•⁺ + Substrate•⁻ (The catalyst donates an electron)

Catalyst Regeneration: The resulting radical ion of the catalyst (DPZ•⁻ or DPZ•⁺) is then returned to its ground state in a subsequent step to complete the catalytic cycle. nih.gov

This process generates radical ion intermediates from the substrate, which then proceed through various reaction pathways to form the final product. mdpi.com The energetic driving force for this electron transfer can be estimated using the Rehm-Weller equation. edinst.com

Energy Transfer (EnT): In this mechanism, the excited catalyst does not exchange an electron but transfers its electronic excitation energy directly to a substrate molecule. nih.govprinceton.edu

EnT Process: DPZ* + Substrate → DPZ + Substrate*

This creates an excited state of the substrate (Substrate*), which can then undergo reactions such as cycloadditions or isomerizations. nih.gov EnT is typically favored when the excited state energy of the catalyst (often the triplet state energy, ET) is higher than that of the substrate. nih.govrsc.org DPZ derivatives can be designed to favor either SET or EnT pathways, adding to their versatility. mdpi.com

Elucidation of Structure-Activity Relationships for Tunable Photoredox Properties

The performance of DPZ photocatalysts is directly linked to their molecular structure. Understanding these structure-activity relationships is crucial for designing next-generation catalysts with tailored properties. nih.gov Key relationships have been established through a combination of experimental studies (electrochemistry, spectroscopy) and theoretical calculations. nih.govresearchgate.netdntb.gov.ua

Electron Donating Groups: The nature of the donor group attached to the pyrazine core has the most significant impact on the catalyst's properties. mdpi.com Stronger electron donors lead to a smaller HOMO-LUMO gap, causing a red-shift in the absorption spectrum (absorption of lower energy, longer wavelength light). They also make the catalyst easier to oxidize, affecting its excited-state reduction potential. nih.gov

Acceptor Core: While the dicyanopyrazine unit is the standard acceptor, modifications to the heterocyclic core itself can also alter the photoredox window, though this has a lesser impact compared to modifying the donor groups. mdpi.com

By systematically altering these three components, researchers can create a library of catalysts with a wide range of redox potentials and absorption profiles, allowing for the precise selection of a catalyst that is optimal for a given chemical transformation. nih.gov

Table 2: Structure-Property Relationships in DPZ Photoredox Catalysts

| Structural Component | Effect of Modification | Tunable Property |

|---|---|---|

| Donor Group (D) | Changing electron-donating strength (e.g., methoxy, methylthio, thienyl). rsc.orgnih.gov | Redox Potentials, Absorption Spectrum (HOMO-LUMO gap). mdpi.comnih.gov |

| π-Linker | Altering the conjugated bridge. rsc.org | Intramolecular Charge Transfer (ICT), Photophysical Properties. mdpi.com |

| Acceptor Core (A) | Modifying the pyrazine ring system. mdpi.com | Fine-tuning of the photoredox window. mdpi.com |

Future Research Directions and Unexplored Avenues for 3,6 Dibromopyrazine 2,5 Dicarbonitrile

Synergistic Integration of DCNPz in Hybrid Material Architectures for Enhanced Functionality

The electron-accepting nature of the DCNPz core makes it an ideal candidate for integration into hybrid material architectures, where synergistic interactions between components can lead to enhanced or entirely new functionalities. Future research should explore the creation of DCNPz-based composites with various nanomaterials.

Graphene-Based Hybrids: Graphene and its derivatives, such as graphene oxide (GO), offer exceptional conductivity and high surface area. mdpi.com Covalently linking DCNPz to functionalized graphene sheets could create hybrid materials with superior charge-transfer properties. Such composites could be investigated as advanced electrocatalysts, particularly for reactions like the oxygen reduction reaction, where pyrazine-conjugated graphitic materials have already shown promise. nih.gov The strong π-π stacking interactions between the planar DCNPz and graphene could also be exploited to develop sensitive layers for chemical sensors.

Quantum Dot (QD) Composites: Quantum dots are semiconductor nanocrystals with size-tunable optical and electronic properties. nih.govmdpi.com Hybrid DCNPz-QD systems are a compelling avenue for developing novel photosensitizers and light-emitting materials. By functionalizing the surface of QDs with DCNPz derivatives, it may be possible to facilitate efficient charge separation or energy transfer upon photoexcitation. mdpi.com These composites could find applications in next-generation solar cells, photodetectors, and bioimaging, where the unique properties of both the QD and the DCNPz moiety are combined. researchgate.net

Metal-Organic Frameworks (MOFs): The nitrile groups of DCNPz and its potential derivatives offer coordination sites for metal ions, suggesting its use as an organic linker in the design of novel Metal-Organic Frameworks (MOFs). mdpi.comdtu.dk Integrating this electron-deficient unit into a porous MOF structure could yield materials with tailored electronic properties for gas separation, selective catalysis, or chemical sensing. rsc.orgresearchgate.net The pyrazine (B50134) moiety itself is known to form pillared MOF structures, indicating the feasibility of this approach. dtu.dk

Advanced Functionalization Strategies for Tailored Electronic and Optical Properties

The two bromine atoms on the DCNPz scaffold are prime reactive sites for post-synthesis modification, offering a direct route to tailor its electronic and optical characteristics. The development of advanced functionalization strategies is a critical unexplored avenue.

Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are particularly promising. science.govlibretexts.orgnih.gov The electron-withdrawing nature of the pyrazine ring and cyano groups activates the C-Br bonds towards nucleophilic attack. libretexts.org More versatile are cross-coupling methods like the Suzuki-Miyaura reaction, which allows for the introduction of a wide array of aryl and heteroaryl groups. mdpi.comlibretexts.orgnih.gov

By replacing the bromine atoms with various electron-donating groups, it is possible to create a family of D-π-A (Donor-π-Acceptor) push-pull chromophores. nih.gov This structural motif is known to dramatically influence the material's properties:

Tuning Energy Levels: The introduction of donor groups raises the Highest Occupied Molecular Orbital (HOMO) energy while having a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO), which remains localized on the electron-accepting dicyanopyrazine core. scispace.com This allows for precise tuning of the HOMO-LUMO gap.

Red-Shifting Absorption: Increasing the strength of the donor group or extending the π-conjugation of the linker typically results in a bathochromic (red) shift of the intramolecular charge-transfer (ICT) absorption band, enabling the molecule to absorb lower-energy visible light. nih.gov

Modulating Redox Potentials: The electrochemical properties are directly linked to the HOMO and LUMO levels, meaning functionalization can be used to design molecules with specific oxidation and reduction potentials for applications in photoredox catalysis. rsc.orgmdpi.com

Future work should focus on systematically synthesizing a library of DCNPz derivatives through reactions like Suzuki coupling and characterizing their properties, as illustrated in the table below, which shows hypothetical data based on known trends in DPZ derivatives.

| Donor Group (Substituted for Br) | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | λmax (nm) |

| Phenyl | -6.8 | -3.4 | 3.4 | 420 |

| Thienyl | -6.5 | -3.4 | 3.1 | 460 |

| N,N-dimethylaniline | -5.9 | -3.3 | 2.6 | 510 |

| Carbazole | -5.7 | -3.3 | 2.4 | 530 |

| Note: This table presents illustrative data based on established structure-property relationships in dicyanopyrazine systems to guide future experimental design. |

In-depth Theoretical and Experimental Investigations of Excited State Dynamics and Photophysical Processes in DCNPz Systems

A fundamental understanding of the photophysical processes that occur after light absorption is crucial for designing efficient optoelectronic and photocatalytic materials. For DCNPz and its derivatives, this remains a largely unexplored field. Research should combine computational modeling with advanced spectroscopic techniques.

Theoretical studies, likely employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict the nature of electronic transitions and the geometries of excited states. researchgate.netnih.govarxiv.orgdocumentsdelivered.com Such computational work can provide insights into charge distribution changes upon excitation and identify potential decay pathways. researchgate.netnih.gov

Experimentally, ultrafast spectroscopic techniques are needed to map the excited-state dynamics. Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful tool for this purpose, allowing researchers to monitor the formation and decay of transient species on timescales from femtoseconds to microseconds. aip.orgrsc.orgmdpi.commdpi.comnih.gov Key processes to investigate include:

Internal Conversion (IC): The rate of non-radiative decay from higher excited states to the lowest excited singlet state (S1). For pyrazine itself, this is known to be extremely fast, occurring on the order of tens of femtoseconds. researchgate.net

Intersystem Crossing (ISC): The transition from the singlet excited state (S1) to a triplet state (T1). This is a critical step in many photocatalytic cycles and is a known relaxation pathway for pyrazine derivatives. researchgate.net

Fluorescence and Phosphorescence: Quantifying the quantum yields and lifetimes of light emission from the S1 and T1 states, respectively. Most DPZ-based photoredox catalysts are weakly emissive, indicating that non-radiative decay pathways dominate, which is often desirable for catalysis. nih.gov

Charge Transfer Dynamics: In functionalized D-π-A systems derived from DCNPz, it is vital to study the kinetics of the photo-induced electron transfer from the donor to the pyrazine acceptor. mdpi.com

By correlating the excited-state lifetimes and decay pathways with the molecular structure, a clear structure-photophysics relationship can be established to guide the design of DCNPz systems with optimized properties for specific applications.

Scalable Synthesis Development and Industrial Relevance of DCNPz-Based Materials

For any material to transition from academic curiosity to practical application, a scalable and cost-effective synthesis route is paramount. While DCNPz is commercially available on a laboratory scale, its potential for large-scale production remains an open question requiring significant investigation. lab-chemicals.com

Current synthetic approaches to substituted pyrazines often face challenges that need to be addressed for industrial viability. elsevierpure.comtuwien.ac.atresearchgate.net Future research should focus on:

Flow Chemistry: Adapting the synthesis to continuous flow processes. Flow chemistry can offer improved safety, better heat and mass transfer, and higher reproducibility, which are all critical for industrial-scale production.

Techno-Economic Analysis: A thorough evaluation of the production costs, considering raw materials, energy consumption, and waste management, is necessary to determine the commercial feasibility of DCNPz-based materials. While some pyrazines are produced on an industrial scale for the flavor and fragrance industry, the synthesis of highly functionalized electronic materials like DCNPz presents a different set of economic challenges. elsevierpure.commecp2024.com

The industrial relevance of DCNPz will ultimately be driven by its performance in high-value applications. The existence of patents for the synthesis of related compounds like 3,6-diaminopyrazine-2,5-dicarboxylic acid and 3,6-dichloropyrazine-2-carbonitrile (B1371311) suggests commercial interest in functionalized pyrazine cores for pharmaceuticals and other applications, providing a positive outlook for the potential industrial uptake of DCNPz if its utility can be clearly demonstrated. google.comgoogle.com

Q & A

Q. Methodological Insight

- Step 1 : Bromination of precursors under controlled conditions (e.g., Sandmeyer reaction) to introduce bromine atoms at the 3,6-positions.

- Step 2 : Cyanation via nucleophilic substitution or palladium-catalyzed reactions.

- Step 3 : Isolation and purification using column chromatography .

How is the structural and electronic characterization of this compound performed?

Basic Research Question

Characterization typically involves:

- Spectroscopic methods : -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., nitrile stretches at ~2200 cm) .

- Mass spectrometry : To verify molecular weight and fragmentation patterns .

- X-ray crystallography : For precise determination of molecular geometry and intermolecular interactions, as seen in related pyrazine derivatives .

Q. Data Example

| Technique | Key Observations | Reference |

|---|---|---|

| IR Spectroscopy | CN stretches at 2219 cm | |

| -NMR | Peaks at ~116–117 ppm (nitrile carbons) |

What electronic properties make this compound suitable for organic electronics?

Basic Research Question

The compound’s electron-deficient nature arises from its two nitrile groups and bromine substituents, which lower the LUMO energy level. This enhances electron transport in organic solar cells (OSCs) and thermoelectric materials. In OSCs, it improves charge generation and reduces recombination losses .

Q. Methodological Insight

Q. Performance Data

| Application | Metric | Value | Reference |

|---|---|---|---|

| Organic Solar Cells | Power Conversion Efficiency | Up to 19.67% | |

| Thermoelectrics | Electrical Conductivity | 33.9 S cm |

Why do Suzuki-Miyaura cross-coupling reactions fail with this compound, and what alternatives exist?

Advanced Research Question

The compound’s electron deficiency and steric hindrance from bromine atoms hinder oxidative addition in palladium-catalyzed reactions. Failed attempts under standard conditions (e.g., with Pd(PPh)) suggest the need for alternative catalysts or ligands .

Q. Methodological Alternatives

- Nucleophilic substitution : Use strong nucleophiles (e.g., thiolates) under basic conditions .

- Electrophilic aromatic substitution : Leverage the pyrazine core’s reactivity in acid-catalyzed reactions .

How can computational modeling guide the design of derivatives for specific applications?

Advanced Research Question

Molecular docking and DFT simulations predict binding affinities (e.g., for receptor targets) and electronic properties. Homology models of receptors (e.g., adenosine AR) can be used to simulate interactions, while DFT optimizes frontier orbital energies for charge transport .

Q. Case Study

- Adenosine receptor modeling : Compounds with similar cores showed EC values of 9–350 nM, guided by homology models of hAAR .

What strategies improve synthetic yields of this compound?

Advanced Research Question

Optimization focuses on:

Q. Yield Comparison

| Step | Yield Range | Reference |

|---|---|---|

| Bromination | 60–75% | |

| Final purification | 22–25% |

How does substituent variation impact the thermoelectric performance of polymers derived from this compound?

Advanced Research Question

Adding electron-withdrawing groups (e.g., additional nitriles) deepens LUMO levels, enhancing n-type conductivity. For example, DCNPz-based polymers achieved higher electron mobility (1.85 cm V s) than CNPz derivatives (0.85 cm V s) .

Q. Structure-Property Table

| Polymer | LUMO (eV) | Mobility (cm V s) |

|---|---|---|

| P(DPP-CNPz) | -4.1 | 0.85 |

| P(DPP-DCNPz) | -4.3 | 1.85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.